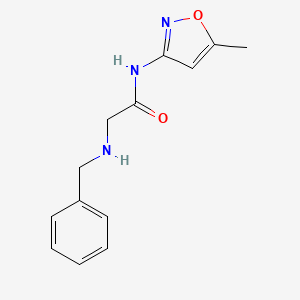

2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

CAS No.: 88812-79-7

Cat. No.: VC4808725

Molecular Formula: C13H15N3O2

Molecular Weight: 245.282

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88812-79-7 |

|---|---|

| Molecular Formula | C13H15N3O2 |

| Molecular Weight | 245.282 |

| IUPAC Name | 2-(benzylamino)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C13H15N3O2/c1-10-7-12(16-18-10)15-13(17)9-14-8-11-5-3-2-4-6-11/h2-7,14H,8-9H2,1H3,(H,15,16,17) |

| Standard InChI Key | NBMNSSQOXRXYMC-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)CNCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

Core Structural Components

The molecule comprises three distinct regions:

-

Benzylamino group: A benzene ring attached to a methylene bridge (–CH2–) and an amine (–NH–), providing hydrophobic interactions and hydrogen-bonding capabilities .

-

Acetamide linker: A –CH2–C(=O)–NH– group that bridges the benzylamine and oxazole moieties, enhancing molecular flexibility and solubility .

-

5-Methyl-1,2-oxazol-3-yl group: A five-membered heterocyclic ring containing nitrogen and oxygen atoms, which influences electronic properties and bioactivity .

Molecular Formula and Weight

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| logP (Partition coefficient) | 3.16 | |

| Hydrogen bond donors | 1 | |

| Hydrogen bond acceptors | 4 | |

| Polar surface area | 47.13 Ų |

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Formation of 5-methyl-1,2-oxazol-3-amine: Cyclocondensation of hydroxylamine with a β-keto ester derivative .

-

Acetylation: Reaction with acetyl chloride to yield N-(5-methyl-1,2-oxazol-3-yl)acetamide .

-

Benzylamination: Substitution of the acetamide’s methyl group with benzylamine via nucleophilic acyl substitution .

Challenges in Synthesis

-

Low yields: Steric hindrance from the benzyl group complicates the final amidation step .

-

Purification difficulties: The compound’s moderate solubility in polar solvents necessitates chromatography or recrystallization .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxazole ring formation | NH₂OH·HCl, EtOH, reflux | 65–70 |

| Acetylation | AcCl, pyridine, 0°C | 80–85 |

| Benzylamination | Benzylamine, DMF, 80°C | 50–55 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO); poorly soluble in water (logSw = -3.20) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions due to the acetamide group .

Spectroscopic Data

-

IR spectroscopy: N–H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and C–N stretch (~1250 cm⁻¹) .

-

NMR (¹H): δ 2.35 (s, 3H, CH₃), δ 4.45 (s, 2H, CH₂), δ 7.25–7.40 (m, 5H, aromatic) .

| Target Class | Example | Potential Application |

|---|---|---|

| Kinases | JAK3, EGFR | Cancer therapy |

| GPCRs | Histamine H₁ receptor | Allergy treatment |

| Bacterial enzymes | D-Ala-D-Ala ligase | Antibiotic development |

Applications in Drug Discovery

Lead Optimization

-

Bioisosteric replacement: The oxazole moiety may substitute for phenyl rings to improve metabolic stability .

-

Prodrug design: The acetamide group can be modified for enhanced bioavailability .

Material Science Applications

Challenges and Future Directions

Synthetic Limitations

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume